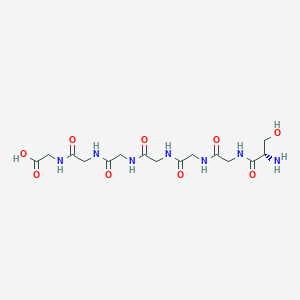
L-Serylglycylglycylglycylglycylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serylglycylglycylglycylglycylglycylglycine: is a synthetic peptide composed of a sequence of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serylglycylglycylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-serine, is attached to the resin through its carboxyl group.
Deprotection: The amino-protecting group (usually Fmoc) is removed to expose the amino group.
Coupling: The next amino acid, glycine, is activated and coupled to the exposed amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent glycine residue.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Serylglycylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target any oxidized functional groups within the peptide.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or other mild oxidizing agents.
Reducing agents: Sodium borohydride or other reducing agents.
Substitution reagents: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while substitution reactions can produce modified peptides with different amino acid sequences.
Scientific Research Applications
L-Serylglycylglycylglycylglycylglycylglycine has several scientific research applications, including:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Molecular Biology: Employed in experiments to understand peptide synthesis and degradation.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of novel biomaterials and biocompatible surfaces.
Mechanism of Action
The mechanism of action of L-Serylglycylglycylglycylglycylglycylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to proteins and enzymes, influencing their activity and stability. The exact pathways depend on the context of its application, such as its role in biochemical assays or therapeutic interventions.
Comparison with Similar Compounds
Similar Compounds
L-Serylglycylglycylglycylglycylglycine: A shorter peptide with similar properties.
L-Serylglycylglycylglycylglycylglycylglycylglycine: A longer peptide with additional glycine residues.
Uniqueness
L-Serylglycylglycylglycylglycylglycylglycine is unique due to its specific sequence and length, which confer distinct biochemical properties. Its ability to form stable structures and interact with various molecular targets makes it valuable for research and industrial applications.
Properties
CAS No. |
854923-28-7 |
|---|---|
Molecular Formula |
C15H25N7O9 |
Molecular Weight |
447.40 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H25N7O9/c16-8(7-23)15(31)22-5-13(28)20-3-11(26)18-1-9(24)17-2-10(25)19-4-12(27)21-6-14(29)30/h8,23H,1-7,16H2,(H,17,24)(H,18,26)(H,19,25)(H,20,28)(H,21,27)(H,22,31)(H,29,30)/t8-/m0/s1 |
InChI Key |
OJJLCWBWNMQUAJ-QMMMGPOBSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)

![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)
![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)

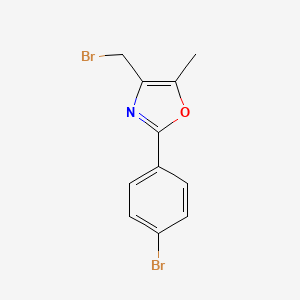
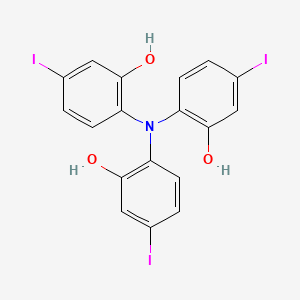
![5-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14199909.png)
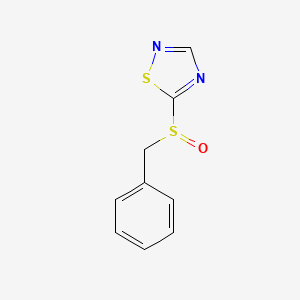
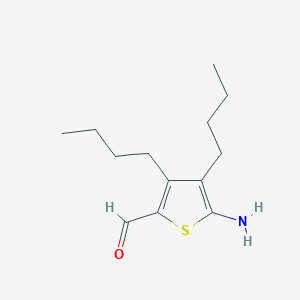
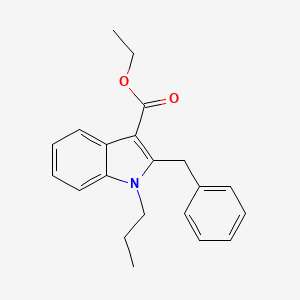
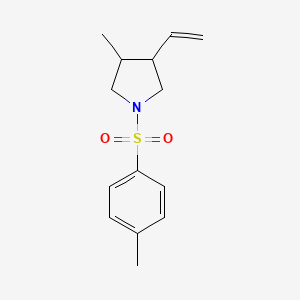

![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
